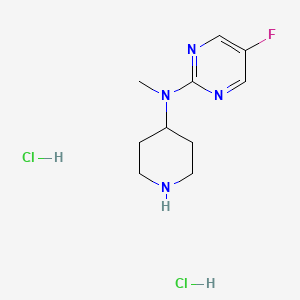

5-Fluoro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of 5-Fluoro-2-chloropyrimidine with 4-piperidinemethanamine followed by hydrochloric acid treatment.Molecular Structure Analysis

The molecular structure of this compound can be analyzed using NMR spectroscopy. The 1H NMR spectrum and 13C NMR spectrum provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 5-Fluoro-2-chloropyrimidine with 4-piperidinemethanamine to form an intermediate, which is then treated with hydrochloric acid to form the final product.Aplicaciones Científicas De Investigación

Key Intermediate in Synthesis

"5-Fluoro-N-methyl-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride" serves as a crucial intermediate in the synthesis of potent inhibitors targeting specific enzymes and receptors. For instance, it has been utilized in the preparation of potent deoxycytidine kinase (dCK) inhibitors, showcasing its significance in developing therapeutic agents (Zhang et al., 2009). Additionally, the compound has facilitated the development of novel derivatives targeting 5-HT1A receptors, indicating its application in creating more effective and orally active agonists with potential antidepressant properties (Vacher et al., 1999).

Facilitating Molecular and Pharmacological Studies

Research on "this compound" extends beyond synthesis, contributing to a deeper understanding of molecular dynamics and pharmacological mechanisms. Studies involving molecular dynamic simulation and quantum chemical calculations have explored the adsorption and corrosion inhibition properties of related piperidine derivatives, shedding light on the interactions at the molecular level and their potential applications in material science (Kaya et al., 2016).

Contribution to Drug Development Processes

The compound's role is critical in the drug development process, where it has been used to develop processes for large-scale, chromatography-free preparation of pharmaceutical candidates. This includes facilitating 5-HT neurotransmission as part of antidepressant drug candidates, illustrating its value in streamlining the production and development of new drugs (Anderson et al., 1997).

Enabling the Discovery of New Antimicrobial Agents

Its utility has also been extended to the discovery of new antimicrobial agents, where derivatives synthesized using "this compound" have shown promising activity against Mycobacterium tuberculosis, suggesting its potential in combating tuberculosis and other microbial diseases (Kumar et al., 2008).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-fluoro-N-methyl-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN4.2ClH/c1-15(9-2-4-12-5-3-9)10-13-6-8(11)7-14-10;;/h6-7,9,12H,2-5H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKMIRDYPROZGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C2=NC=C(C=N2)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17Cl2FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2731234.png)

![1-[bis(2-hydroxyethyl)amino]-3-(2,3-dimethyl-1H-indol-1-yl)propan-2-ol](/img/structure/B2731235.png)

![N-(4-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2731242.png)

![2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2731244.png)

![1-[(1R)-1-azidopropyl]-4-fluorobenzene](/img/structure/B2731253.png)

![1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2731255.png)